(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate
Overview
Description
The compound is a structurally complex molecule with potential relevance in various chemical and biochemical contexts. Its detailed synthesis, molecular structure, chemical reactions, and properties have been explored through various methodologies, including multi-component reactions and crystal structure analysis, to understand its behavior and potential applications in fields excluding its drug use and dosage-related aspects.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as demonstrated by Azzam and Mohareb (2015), where acetoacetanilide derivatives were reacted with aromatic aldehydes and cyanomethylene reagents to produce 4H-pyran and 1,4-dihydropyridine derivatives, highlighting a method that could be adapted for synthesizing the compound (Azzam & Mohareb, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been determined through crystallography, providing insights into its stereochemistry and conformation. Mönch et al. (2013) described the crystal structure of a related compound, emphasizing the chair conformation of the central ring and the absence of significant interactions like hydrogen bonds (Mönch et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving pyran derivatives often lead to the formation of products with significant biological activities. The multi-component reactions mentioned previously not only demonstrate the synthetic versatility of pyran derivatives but also their potential to yield compounds with varied chemical properties.
Physical Properties Analysis
The physical properties of pyran derivatives, including solubility, melting point, and crystalline structure, can be inferred from studies like those conducted by Xiao-lon (2015), who synthesized and characterized ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, providing data on crystallography and molecular interactions (Liang Xiao-lon, 2015).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a focus in the development of new methodologies and understanding of chemical reactions. For instance, Mönch et al. (2013) described the formation of a compound through the Koenigs–Knorr reaction, highlighting the chair conformation of the central ring without significant interactions like hydrogen bonds (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013). Similarly, Mohammed et al. (2020) synthesized a new sugar imine molecule using D-glucose and click chemistry, showcasing the versatility of pyran derivatives in chemical synthesis (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Chemical Properties and Applications
Research into the chemical properties and potential applications of tetrahydro-2H-pyran derivatives has expanded, with Xu et al. (2020) discovering compounds as dual inhibitors of sodium glucose co-transporter proteins (SGLT1 and SGLT2), indicating their potential in diabetes treatment (Xu, Du, Kuo, Xu, Liang, Demarest, & Gaul, 2020).
Methodological Improvements
Liu et al. (2008) developed a convenient approach for the synthesis of a closely related compound, highlighting the methodological advancements in preparing complex organic molecules with improved yield and selectivity (Liu, Li, Lu, & Miao, 2008). This research contributes to the broader field of organic synthesis by providing efficient routes to complex molecules.
Novel Compounds and Biological Activity
The exploration of novel compounds and their biological activity remains a significant area of interest. Harding et al. (2003) explored the synthesis of C-linked disaccharide mimetics, demonstrating the potential of pyran derivatives in mimicking natural sugar structures and their potential interactions with biological molecules (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).
Safety And Hazards
properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-IBEHDNSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162611 | |
Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate | |
CAS RN |
3006-60-8 | |
Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3006-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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